molecular formula C7H3BrN2O2S B1279558 2-Bromo-6-nitrobenzothiazole CAS No. 2516-37-2

2-Bromo-6-nitrobenzothiazole

Cat. No. B1279558
Key on ui cas rn: 2516-37-2
M. Wt: 259.08 g/mol
InChI Key: OEDLGBGVVRSXGG-UHFFFAOYSA-N
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Patent
US07465726B2

Procedure details

Into a 150 mL beaker, 2-amino-6-nitrobenzothiazole (5.1089 g, 25.39 mmol, 1 eq) was mixed vigorously with phosphoric acid, 85 wt. % (22.6 mL, 13 eq) at 50° C. The solution was then cooled to −20° C., using an acetone/dry ice bath. To this, a solution of NaNO2 (1.943 g, 28.16 mmol, 1.1 eq) in water (5.0 mL), also cooled to −20° C., was added slowly over the course of 15 min. After 1 h, the resulting suspension was poured over a solution of CuBr (4.593 g, 32.02 mmol, 1.3 eq) in 48% HBr (25.3 mL) at rt and was stirred. Additional HBr (≈35 mL) aided in transfer. After 1 h, the mixture was heated at 40° C. for 2 h. After 2 h, the heat was turned off and the reaction continued to stir at rt for 16 h. The crude mixture was diluted with water to a final volume of 200 mL and was extracted with DCM (3×). The organics were dried over anhydrousmg2SO4, filtered, and concentrated under reduced pressure. The crude material was adsorbed onto silica gel, dry loaded, and purified by chromatography on silica gel [Jones Flashmaster, 50 g/150 mL cartridge, eluting with DCM/Hex 1:1→2:1→neat DCM]. Fractions containing product were combined, concentrated in vacuo, and re-chromatographed to give the title compound as an orange solid. 1H NMR (400 MHz, CDCl3): δ=8.11 (d, J=9.2 Hz, 1H), 8.38 (dd, J=9.2, 2.4 Hz, 1H), 8.78 (d, J=2.0 Hz, 1H). MS (ES+): m/z 258.95/260.96 (100/96) [MH+]. HPLC: tR=3.43 min (ZQ2000, polar—5 min).
Quantity
5.1089 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.943 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
CuBr
Quantity
4.593 g
Type
reactant
Reaction Step Three
Name
Quantity
25.3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
35 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[S:3][C:4]2[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:5]=2[N:6]=1.P(=O)(O)(O)O.N([O-])=O.[Na+].[BrH:23]>O>[Br:23][C:2]1[S:3][C:4]2[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:5]=2[N:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.1089 g
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC(=C2)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Two
Name
Quantity
1.943 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
CuBr
Quantity
4.593 g
Type
reactant
Smiles
Name
Quantity
25.3 mL
Type
reactant
Smiles
Br
Step Four
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
35 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly over the course of 15 min
Duration
15 min
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 40° C. for 2 h
Duration
2 h
WAIT
Type
WAIT
Details
After 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
to stir at rt for 16 h
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with DCM (3×)
CUSTOM
Type
CUSTOM
Details
The organics were dried over anhydrousmg2SO4,
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dry loaded
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel [Jones Flashmaster, 50 g/150 mL cartridge, eluting with DCM/Hex 1:1→2:1→neat DCM]
ADDITION
Type
ADDITION
Details
Fractions containing product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
re-chromatographed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1SC2=C(N1)C=CC(=C2)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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